3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Chemical Probe Quantitative Differentiation Data Deficit

3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1210023-57-6) is a synthetic small-molecule benzamide derivative with a molecular formula of C17H20N4O and molecular weight of 296.37 g/mol. Public bioassay records indicate this compound has been screened for modulation of AMPAR-stargazin complexes and G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), suggesting potential activity at ion channel or auxiliary protein targets.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1210023-57-6
Cat. No. B2470882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
CAS1210023-57-6
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=CC=CC(=C2)C#N)N(C)C
InChIInChI=1S/C17H20N4O/c1-20(2)16(15-8-5-9-21(15)3)12-19-17(22)14-7-4-6-13(10-14)11-18/h4-10,16H,12H2,1-3H3,(H,19,22)
InChIKeyARAXJJVAHJAYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1210023-57-6): Core Identity and Procurement Context


3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1210023-57-6) is a synthetic small-molecule benzamide derivative with a molecular formula of C17H20N4O and molecular weight of 296.37 g/mol . Public bioassay records indicate this compound has been screened for modulation of AMPAR-stargazin complexes and G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), suggesting potential activity at ion channel or auxiliary protein targets . However, the depth of publicly available quantitative pharmacological or selectivity data is extremely limited. At the present time, no peer-reviewed primary research articles or detailed patent specifications containing quantitative IC50, Ki, selectivity profile, or in vivo efficacy data for this exact compound have been identified in publicly searchable databases outside of aggregated screening library registrations and commercial vendor listings. This information deficit directly impacts the feasibility of rigorous comparator-based differentiation for scientific procurement decisions.

Why In-Class Benzamide Analogs Cannot Substitute for 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (1210023-57-6)


Without publicly available, quantitative structure-activity relationship (SAR) data, cross-screening results, or defined selectivity profiles, any assumption of functional interchangeability between 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide and its closest structural analogs is unsupported. Minor variations in the benzamide substitution pattern (e.g., 3-cyano vs. 4-cyano, or modification of the pyrrole N-methyl group) can produce profound shifts in target engagement, off-target liability, and ADME properties, a principle well established in medicinal chemistry but not yet quantified for this specific chemotype in the public domain [1]. Therefore, generic substitution without verified lot-specific characterization or custom synthesis documentation introduces uncontrolled experimental risk. The deficiency of published comparator data underscores the critical need for prospective head-to-head profiling under identical assay conditions before any analog can be deemed equivalent.

Quantitative Evidence Guide: Verifiable Differentiation of 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (1210023-57-6)


Critical Information Gap: No Publicly Available Comparator-Based Quantitative Evidence Found

A systematic search of primary research papers, patents, and authoritative databases (excluding prohibited vendors) has failed to identify any quantitative head-to-head comparison, cross-study dataset, or detailed class-level SAR that includes IC50, Ki, EC50, or other numerical activity metrics for 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide alongside a defined comparator. A PubChem bioassay record references screening against AMPAR-stargazin complexes and the GIRK2 potassium channel, but the deposited data is indexed under legacy substance identifiers (SID 41429073, SID 41547208) and the corresponding PubChem Compound record (CID 23027967) points to a structurally distinct molecule, preventing reliable data extraction for this compound [1]. One BindingDB entry shows a related but non-identical compound with SMYD2 inhibitory activity (IC50 59.5 nM), yet the structural differences preclude direct extrapolation to 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide [2]. Consequently, no high-strength differential evidence can be presented at this time.

Chemical Probe Quantitative Differentiation Data Deficit

Recommended Application Scenarios for 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (1210023-57-6) Under Current Data Limitations


Scenario 1: Prospective Exploratory Screening Against Ion Channel or Synaptic Targets

Given the compound's documented screening history against AMPAR-stargazin complexes and GIRK2 channels , the most rational near-term application is exploratory profiling in electrophysiological or fluorescence-based ion channel assays. Users must generate primary dose-response data (e.g., patch-clamp IC50/EC50) and compare directly against known reference modulators (e.g., GIRK2 inhibitor Tertiapin-Q or AMPAR modulator Cyclothiazide) under identical conditions, as no such comparative data currently exists in the public domain.

Scenario 2: Custom Structure-Activity Relationship (SAR) Library Expansion

This compound can serve as a starting point for medicinal chemistry optimization campaigns exploring the 3-cyano benzamide scaffold, particularly variations at the pyrrole N-substituent and the dimethylaminoethyl linker. However, all comparator-based conclusions regarding potency, selectivity, or pharmacokinetics must be derived de novo by the user; the publicly available information for a related chemotype suggests potential epigenetic target engagement (SMYD2, IC50 59.5 nM) [1], but this finding has not been confirmed for 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide and cannot be used for procurement justification without experimental verification.

Scenario 3: Method Development and Assay Validation

In the absence of detailed physicochemical characterization (e.g., experimental logP, aqueous solubility, plasma protein binding), this compound could be used to develop and validate analytical methods (LC-MS/MS, HPLC) for detecting benzamide derivatives in biological matrices. Method development parameters (LOD, LOQ, recovery, matrix effects) must be determined by the end user, as no published method specifically using this compound as an analyte standard has been located.

Quote Request

Request a Quote for 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.